Benzamidine, N'-(p-chlorophenyl)-N-(p-(3-(diisopropylamino)propoxy)phenyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamidine, N’-(p-chlorophenyl)-N-(p-(3-(diisopropylamino)propoxy)phenyl)-, dihydrochloride is a synthetic organic compound. It is characterized by the presence of a benzamidine group, a chlorophenyl group, and a diisopropylamino propoxy group. This compound is typically used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamidine, N’-(p-chlorophenyl)-N-(p-(3-(diisopropylamino)propoxy)phenyl)-, dihydrochloride involves multiple steps:
Formation of Benzamidine Group: The benzamidine group can be synthesized through the reaction of benzoyl chloride with ammonia or an amine.
Introduction of Chlorophenyl Group: The chlorophenyl group is typically introduced through a substitution reaction involving chlorobenzene.
Attachment of Diisopropylamino Propoxy Group: This step involves the reaction of a diisopropylamine with a propoxy group, followed by attachment to the benzamidine structure.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization for yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the benzamidine group.
Reduction: Reduction reactions can occur, particularly affecting the chlorophenyl group.
Substitution: The compound can participate in substitution reactions, especially involving the diisopropylamino propoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzamide derivative, while reduction could produce a chlorophenyl amine.
Scientific Research Applications
Benzamidine, N’-(p-chlorophenyl)-N-(p-(3-(diisopropylamino)propoxy)phenyl)-, dihydrochloride is used in various fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Inhibitor studies for enzymes and proteins.
Medicine: Potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamidine group is known to interact with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl and diisopropylamino propoxy groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzamidine Hydrochloride: A simpler analogue with similar enzyme inhibitory properties.
Chlorobenzamidine: Contains a chlorophenyl group but lacks the diisopropylamino propoxy group.
Diisopropylamino Benzamidine: Similar structure but without the chlorophenyl group.
Uniqueness
The unique combination of functional groups in Benzamidine, N’-(p-chlorophenyl)-N-(p-(3-(diisopropylamino)propoxy)phenyl)-, dihydrochloride provides it with distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
80785-15-5 |
---|---|
Molecular Formula |
C28H36Cl3N3O |
Molecular Weight |
537.0 g/mol |
IUPAC Name |
3-[4-[[(4-chlorophenyl)azaniumylidene-phenylmethyl]amino]phenoxy]propyl-di(propan-2-yl)azanium;dichloride |
InChI |
InChI=1S/C28H34ClN3O.2ClH/c1-21(2)32(22(3)4)19-8-20-33-27-17-15-26(16-18-27)31-28(23-9-6-5-7-10-23)30-25-13-11-24(29)12-14-25;;/h5-7,9-18,21-22H,8,19-20H2,1-4H3,(H,30,31);2*1H |
InChI Key |
NEKKHMXCNVYYFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH+](CCCOC1=CC=C(C=C1)NC(=[NH+]C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.